molecular formula C11H16N2O B7975138 3-amino-N-ethyl-N,5-dimethylbenzamide

3-amino-N-ethyl-N,5-dimethylbenzamide

Cat. No.: B7975138
M. Wt: 192.26 g/mol
InChI Key: FELUYKTWHMJYBH-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N,5-dimethylbenzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, an ethyl group attached to the nitrogen atom, and two methyl groups at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-N,5-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 3-nitro-N-ethyl-N,5-dimethylbenzamide, is prepared by nitrating N-ethyl-N,5-dimethylbenzamide using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting this compound is purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder and hydrochloric acid for nitro reduction.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride for halogenation.

Major Products Formed

    Oxidation: 3-nitro-N-ethyl-N,5-dimethylbenzamide.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

3-amino-N-ethyl-N,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-methyl-N,5-dimethylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-amino-N-ethyl-N,4-dimethylbenzamide: Similar structure but with methyl groups at the fourth position.

    3-amino-N-ethyl-N,5-diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

3-amino-N-ethyl-N,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N-ethyl-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-13(3)11(14)9-5-8(2)6-10(12)7-9/h5-7H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELUYKTWHMJYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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